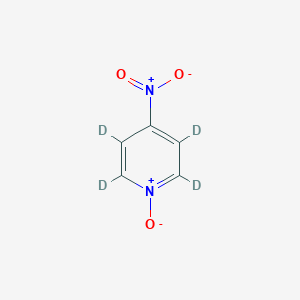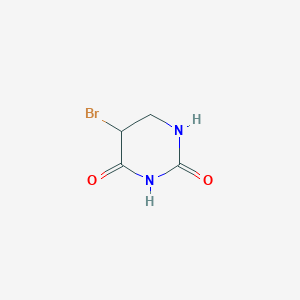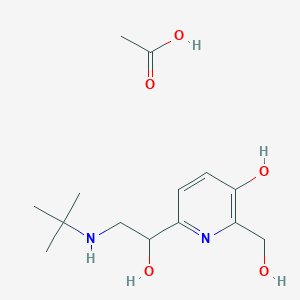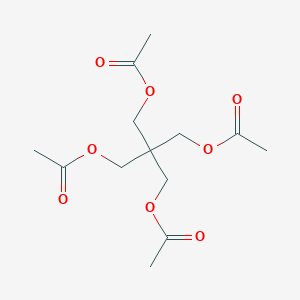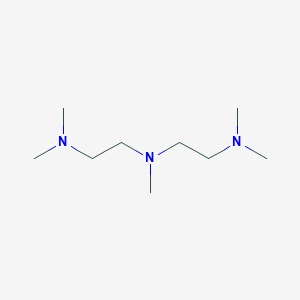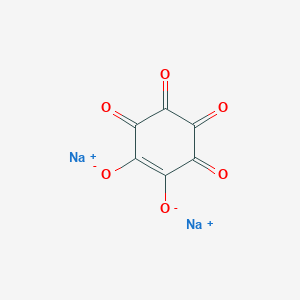
Sodium rhodizonate
Vue d'ensemble
Description
Sodium rhodizonate (SR) is a carbonyl-based organic salt that has been extensively studied for its potential applications in energy storage technologies, particularly sodium-ion batteries (SIBs). It is derived from biomass and is known for its environmental benignity, sustainability, and highly tailorable properties . The compound has been identified as a promising cathode material due to its high theoretical specific capacity and Earth abundance .
Synthesis Analysis
The synthesis of sodium rhodizonate has been approached through various methods to optimize its performance in SIBs. A facile antisolvent method has been developed to synthesize microbulk, microrod, and nanorod structured SRs, which exhibit strong size-dependent sodium ion storage properties . Additionally, sodium rhodizonate has been used as a reducing and stabilizing agent in the synthesis of various metal nanoparticles, demonstrating its versatility in material synthesis .
Molecular Structure Analysis
The molecular structure of sodium rhodizonate plays a crucial role in its electrochemical performance. Studies have shown that rational morphological control, achieved through synthesis methods, can lead to significantly improved sodium storage performance . The rhombohedral structure of related sodium iron hexacyanoferrate has also been shown to contribute to high capacity and good rate capability in SIBs .
Chemical Reactions Analysis
Sodium rhodizonate participates in various chemical reactions, particularly as a cathode material in SIBs. It has been demonstrated to enable four-sodium storage, which is a significant advancement in the field, leading to exceptionally high specific capacity and energy density . The compound also acts as a reducing and stabilizing agent in the synthesis of metal nanoparticles, which are then used for catalytic applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of sodium rhodizonate are closely linked to its performance in energy storage applications. Its size-dependent sodium ion storage properties have been highlighted, with nanorod structured SRs exhibiting the best performance . The compound's stability under various conditions, including high temperatures, has been confirmed, which is critical for practical applications . Furthermore, the electrical properties of sodium rhodizonate have been studied under high pressure, revealing a phase transition that significantly increases conductivity .
Relevant Case Studies
Several case studies have demonstrated the practical applications of sodium rhodizonate. For instance, it has been used as a sodium reservoir to overcome Na deficiency in full-cell SIBs, enhancing specific capacity . The staining properties of sodium rhodizonate have also been utilized in biological applications, such as staining the keratogenous zone of hair follicles . Additionally, the detailed electrochemical process of disodium rhodizonate has been studied to better understand its storage mechanism in OSIBs10.
Applications De Recherche Scientifique
-
Sodium-Ion Batteries
-
Detection of Lead from Gunshot Residues on Decalcified Human Bone
-
Detection of Gunshot Residues on Hands
- Application : Sodium rhodizonate is used in the detection of gunshot residues on hands .
- Method : The study compared three gunshot residue (GSR) collection methods used in conjunction with chemographic detection applied by different regional Swiss police services .
- Results : The Filter method generally yielded a high-quality detection with both dry and humidified hands, as well as a simple, quick, and efficient confirmation by SEM/EDX .
-
Chemographic Shooting Distance Estimation
-
Catalytic Reduction of 4-Nitrophenol and Methyl Orange
-
Formation of Gold Nanoparticles Supported on Cellulose Fibers
-
Synthesis of Dihydroxyquinone Carbonate
-
Formation of Zwitterionic Systems
-
Forensic Detection of Gunshot Residues
- Application : Sodium rhodizonate is used in a new histological technique for the detection of gunshot residues .
- Method : The technique involves a reaction with sodium rhodizonate and subsequent confirmation by color change on application of HCl .
- Results : The results demonstrate the technical possibility of using this macroscopic technique even on histological samples .
-
Synthesis of Dihydroxyquinone Carbonate
-
Formation of Zwitterionic Systems
Propriétés
IUPAC Name |
disodium;3,4,5,6-tetraoxocyclohexene-1,2-diolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2O6.2Na/c7-1-2(8)4(10)6(12)5(11)3(1)9;;/h7-8H;;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWPCWBFJXDMAI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=O)C(=O)C(=O)C1=O)[O-])[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Na2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
118-76-3 (Parent) | |
| Record name | Sodium rhodizonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30200319 | |
| Record name | Sodium rhodizonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Violet solid; [Merck Index] Grey powder; [Sigma-Aldrich MSDS] | |
| Record name | Sodium rhodizonate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/17356 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Sodium rhodizonate | |
CAS RN |
523-21-7 | |
| Record name | Sodium rhodizonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000523217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium rhodizonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30200319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Disodium 3,4,5,6-tetraoxocyclohex-1-en-1,2-ylene dioxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.584 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM RHODIZONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QF0329L3G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



